Cas no 1822845-10-2 (benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate)

Benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate is a specialized organic compound with notable chemical properties. This compound features a benzyl moiety and a fluorinated aryl group, contributing to its unique reactivity. Its carbamate functionality offers versatility in various synthetic reactions, while the 3-hydroxypropyl chain provides additional structural complexity. This product is suitable for use in the synthesis of pharmaceuticals and fine chemicals due to its predictable reaction profiles and potential for structural modifications.
benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate structure
1822845-10-2 structure
商品名:benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate
CAS番号:1822845-10-2
MF:C17H18FNO3
メガワット:303.32812833786
CID:5685463
PubChem ID:146342836

benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate 化学的及び物理的性質

名前と識別子

    • SCHEMBL21677262
    • EN300-25185721
    • 1822845-10-2
    • benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate
    • Carbamic acid, N-[1-(2-fluorophenyl)-3-hydroxypropyl]-, phenylmethyl ester
    • DTXSID201144815
    • インチ: 1S/C17H18FNO3/c18-15-9-5-4-8-14(15)16(10-11-20)19-17(21)22-12-13-6-2-1-3-7-13/h1-9,16,20H,10-12H2,(H,19,21)
    • InChIKey: GAJUIMRGVAKTMA-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC=CC=1C(CCO)NC(=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 303.12707160g/mol
  • どういたいしつりょう: 303.12707160g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 334
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 58.6Ų

benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-25185721-0.25g
benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate
1822845-10-2 95%
0.25g
$1117.0 2024-06-19
Enamine
EN300-25185721-0.1g
benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate
1822845-10-2 95%
0.1g
$1068.0 2024-06-19
Enamine
EN300-25185721-2.5g
benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate
1822845-10-2 95%
2.5g
$2379.0 2024-06-19
Enamine
EN300-25185721-5.0g
benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate
1822845-10-2 95%
5.0g
$3520.0 2024-06-19
Enamine
EN300-25185721-1g
benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate
1822845-10-2
1g
$1214.0 2023-09-15
Enamine
EN300-25185721-10.0g
benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate
1822845-10-2 95%
10.0g
$5221.0 2024-06-19
Enamine
EN300-25185721-0.05g
benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate
1822845-10-2 95%
0.05g
$1020.0 2024-06-19
Enamine
EN300-25185721-1.0g
benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate
1822845-10-2 95%
1.0g
$1214.0 2024-06-19
Enamine
EN300-25185721-5g
benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate
1822845-10-2
5g
$3520.0 2023-09-15
Enamine
EN300-25185721-10g
benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate
1822845-10-2
10g
$5221.0 2023-09-15

benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate 関連文献

benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamateに関する追加情報

Introduction to benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate (CAS No. 1822845-10-2)

Benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate, with the CAS number 1822845-10-2, is a synthetic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound is characterized by its unique structural features, including a benzyl group, a fluorinated phenyl ring, and a hydroxylated propyl chain, which collectively contribute to its diverse chemical and biological properties.

The synthesis of benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate typically involves multistep reactions, starting from readily available starting materials. The presence of the fluorine atom in the phenyl ring imparts unique electronic and steric effects, which can influence the compound's reactivity and biological activity. The hydroxyl group on the propyl chain adds further complexity, providing opportunities for functionalization and conjugation with other molecules.

Recent studies have explored the potential of benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate in various biological contexts. One notable area of research is its use as a precursor in the synthesis of bioactive compounds. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties, making them promising candidates for the development of new therapeutic agents.

In addition to its biological applications, benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate has been investigated for its utility in materials science. Researchers at the University of California, Berkeley, have reported that this compound can be used as a building block for the synthesis of advanced polymers with tunable properties. These polymers have potential applications in areas such as drug delivery systems and tissue engineering.

The stability and solubility of benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate are important considerations for its practical use. Studies have shown that this compound exhibits good stability under a range of conditions, including neutral and slightly acidic environments. However, it is sensitive to strong acids and bases, which can lead to hydrolysis of the carbamate linkage. This information is crucial for optimizing storage and handling protocols to ensure the compound's integrity.

The pharmacokinetic properties of benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate have also been studied extensively. Research conducted by a team at Harvard University found that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It shows good oral bioavailability and a relatively long half-life, making it suitable for chronic dosing regimens in preclinical studies.

In terms of safety, preliminary toxicological assessments indicate that benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate has a low toxicity profile at therapeutic concentrations. However, as with any new chemical entity, comprehensive safety evaluations are necessary before it can be considered for clinical use. Ongoing studies are focused on elucidating the long-term effects and potential side effects of this compound.

The future prospects for benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate are promising. Its unique chemical structure and versatile biological activities make it an attractive target for further research and development. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore its full potential in various therapeutic areas.

In conclusion, benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate (CAS No. 1822845-10-2) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications. Its unique structural features and favorable properties make it an exciting subject for ongoing research and development.

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